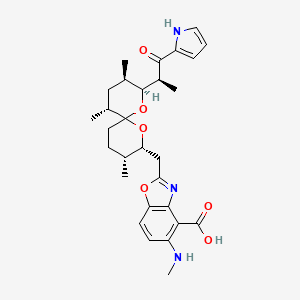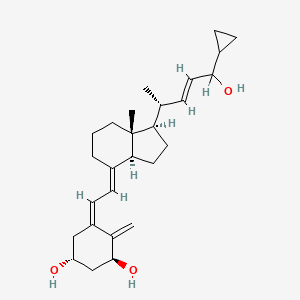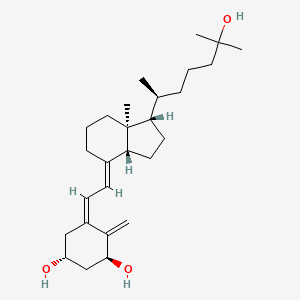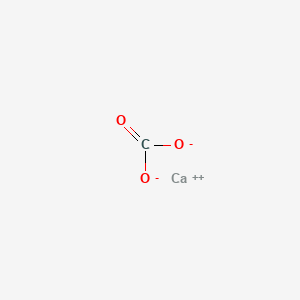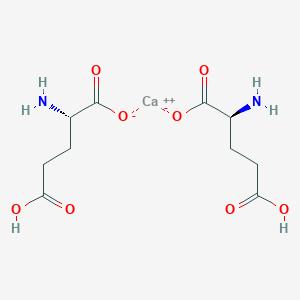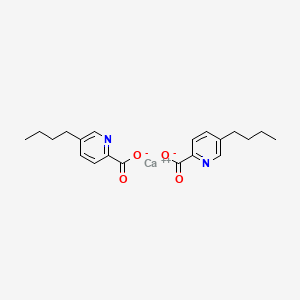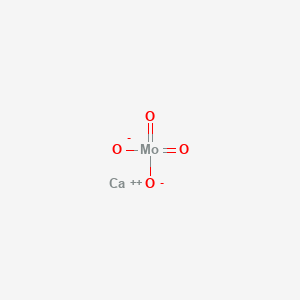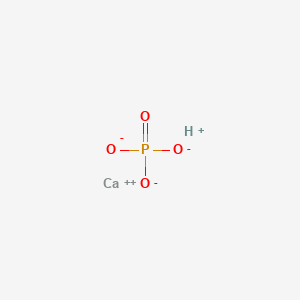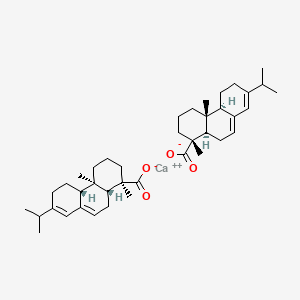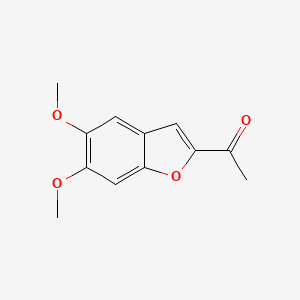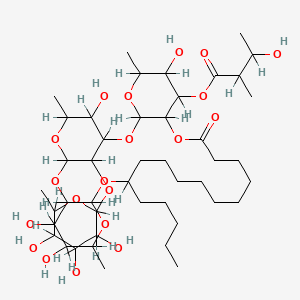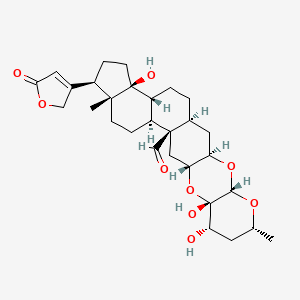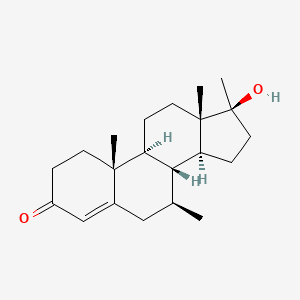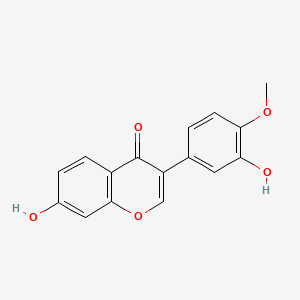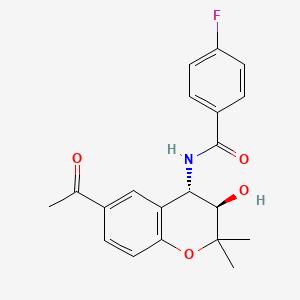
Carabersat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carabersat, also known as SB204269, is an ATP-sensitive potassium channel (K-ATP) opener potentially for the treatment of epilepsy. SB-204269 proved to be an orally-effective anticonvulsant agent. SB-204269 also selectively reduced focal electrographic seizure activity in an in vitro elevated K+ rat hippocampal slice model at concentrations (0.1-10 microM) that had no effect on normal synaptic activity and neuronal excitability.
Applications De Recherche Scientifique
Neurovascular Reflex Modulation
Carabersat has been evaluated for its effects on sensory-autonomic neurovascular reflexes induced by trigeminal nerve ganglion stimulation. It demonstrated the capability to attenuate these reflexes, suggesting potential therapeutic benefits in conditions where trigeminal parasympathetic reflexes are pronounced. Carabersat and other anticonvulsants showed a blockade of these reflexes without significantly affecting resting blood pressure, heart rate, carotid blood flow, or carotid vascular resistance (Parsons et al., 2001).
Inclusion in Third-Generation Antiepileptic Drugs
Carabersat is listed among novel third-generation antiepileptic drugs, undergoing intensive clinical investigations to assess its efficacy and usefulness in treating refractory epilepsy. This category of drugs is explored for their distinct molecular mechanisms of action, pharmacokinetic profiles, and potential drug interactions (Luszczki, 2009).
Propriétés
Numéro CAS |
184653-84-7 |
|---|---|
Nom du produit |
Carabersat |
Formule moléculaire |
C20H20FNO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |
Clé InChI |
RCLXAPJEFHPYEG-ZWKOTPCHSA-N |
SMILES isomérique |
CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
184653-84-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



